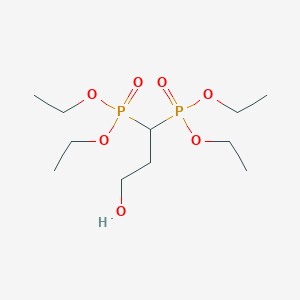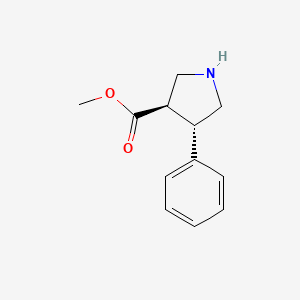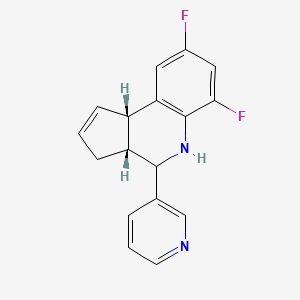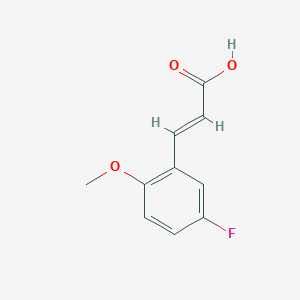
腺苷-15N N1-氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine-15N N1-Oxide is a nitrogen-labeled derivative of adenosine, where the nitrogen atom at the N1 position of the adenine base is replaced with the isotope nitrogen-15. This compound is of significant interest due to its unique properties and potential applications in various scientific fields, including chemistry, biology, and medicine. Adenosine itself is a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction.
科学研究应用
Adenosine-15N N1-Oxide has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying molecular structures and reaction mechanisms.
Biology: Employed in studies of nucleoside metabolism and enzyme kinetics, particularly in understanding the role of adenosine in cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties. It is also used in the development of diagnostic tools and imaging agents.
Industry: Utilized in the production of labeled compounds for pharmaceutical research and development.
作用机制
Target of Action
Adenosine-15N N1-Oxide (ANO) primarily targets the PI3K/Akt/GSK-3β signaling pathway . This pathway plays a crucial role in various physiological processes, including cell survival, growth, and proliferation .
Mode of Action
ANO interacts with its targets by inhibiting the secretion of inflammatory mediators by activated macrophages . It also reduces lethality in lipopolysaccharide (LPS)-induced endotoxin shock . The compound’s interaction with its targets results in changes in the signaling pathways activated by toll-like receptor (TLR)4 in response to LPS .
Biochemical Pathways
ANO affects the PI3K/Akt/GSK-3β signaling pathway . This pathway is involved in the regulation of various cellular processes, including cell growth, cell cycle entry, cell survival, and protein synthesis . The downstream effects of this pathway include the promotion of osteogenic and adipocyte differentiation .
Pharmacokinetics
It is known that ano is found in royal jelly , suggesting that it may be ingested and metabolized in the body
Result of Action
The molecular and cellular effects of ANO’s action include the inhibition of pro-inflammatory cytokine production . This is achieved through the up-regulation of the anti-inflammatory transcription factor c-Fos . In vitro, ANO has been shown to significantly reduce the lethality of LPS-induced endotoxin shock .
Action Environment
The environment can influence the action, efficacy, and stability of ANO. For instance, the presence of inflammatory stimuli such as LPS and IFN-γ can enhance the anti-inflammatory effects of ANO . .
生化分析
Biochemical Properties
Adenosine-15N N1-Oxide plays a significant role in biochemical reactions, particularly in the modulation of kinase activity and adenosine receptor interactions . It interacts with enzymes such as adenosine deaminase, which typically converts adenosine to inosine. Adenosine-15N N1-Oxide is refractory to this conversion, making it a potent molecule in biochemical studies . Additionally, it interacts with various adenosine receptors, including A1, A2A, and A3 receptors, influencing their activity and downstream signaling pathways .
Cellular Effects
Adenosine-15N N1-Oxide exhibits notable effects on various cell types and cellular processes. It has been shown to inhibit the secretion of pro-inflammatory cytokines in macrophages and THP-1 cells, thereby exerting anti-inflammatory effects . This compound also influences cell signaling pathways, such as the PI3K/Akt/GSK-3β pathway, promoting osteogenic and adipocyte differentiation . Furthermore, Adenosine-15N N1-Oxide affects gene expression by up-regulating the anti-inflammatory transcription factor c-Fos .
Molecular Mechanism
The molecular mechanism of Adenosine-15N N1-Oxide involves its interaction with adenosine receptors and inhibition of adenosine deaminase . This compound binds to adenosine receptors, modulating their activity and influencing downstream signaling pathways. It also inhibits the conversion of adenosine to inosine, thereby maintaining higher levels of adenosine in the system . Additionally, Adenosine-15N N1-Oxide up-regulates the transcription factor c-Fos, contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adenosine-15N N1-Oxide have been observed to change over time. The compound exhibits stability and maintains its activity over extended periods . In in vitro and in vivo studies, Adenosine-15N N1-Oxide has shown long-term effects on cellular function, including sustained anti-inflammatory activity and modulation of gene expression . Its stability and resistance to degradation make it a valuable tool in biochemical research .
Dosage Effects in Animal Models
The effects of Adenosine-15N N1-Oxide vary with different dosages in animal models. At lower doses, it effectively inhibits pro-inflammatory cytokine production and reduces lethality in endotoxin shock models . At higher doses, potential toxic or adverse effects may be observed, although specific data on toxicity thresholds are limited
Metabolic Pathways
Adenosine-15N N1-Oxide is involved in metabolic pathways related to adenosine metabolism. It interacts with enzymes such as adenosine deaminase and influences the levels of metabolites like inosine . The compound’s resistance to adenosine deaminase-mediated conversion allows it to maintain higher adenosine levels, thereby modulating metabolic flux and influencing cellular responses .
Transport and Distribution
Within cells and tissues, Adenosine-15N N1-Oxide is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, affecting its overall activity and function . The compound’s distribution patterns are crucial for understanding its effects on cellular processes and therapeutic potential.
Subcellular Localization
Adenosine-15N N1-Oxide exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . These interactions are mediated by targeting signals and post-translational modifications that direct the compound to specific compartments, thereby modulating its effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine-15N N1-Oxide typically involves the incorporation of nitrogen-15 into the adenine base of adenosine. One common method is the oxidation of adenosine using an oxidizing agent such as hydrogen peroxide or a peracid in the presence of a nitrogen-15 source. The reaction is carried out under controlled conditions to ensure the selective oxidation at the N1 position.
Industrial Production Methods
Industrial production of Adenosine-15N N1-Oxide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound with high isotopic enrichment and purity. The production process is optimized to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions
Adenosine-15N N1-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can convert the oxide back to the parent nucleoside.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the N1 position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of adenosine, as well as substituted nucleosides with different functional groups at the N1 position.
相似化合物的比较
Similar Compounds
Adenosine N1-Oxide: The non-labeled version of the compound, which shares similar chemical properties but lacks the nitrogen-15 isotope.
Adenosine: The parent nucleoside, which is widely studied for its biological and pharmacological effects.
Inosine: Another nucleoside with similar structure and function, often used in comparative studies.
Uniqueness
Adenosine-15N N1-Oxide is unique due to its isotopic labeling, which makes it a valuable tool in research applications requiring precise tracking and analysis of molecular interactions. The presence of nitrogen-15 allows for enhanced sensitivity and specificity in analytical techniques such as NMR spectroscopy and mass spectrometry.
属性
CAS 编号 |
197227-85-3 |
|---|---|
分子式 |
C₁₀H₁₃N₄¹⁵NO₅ |
分子量 |
284.23 |
同义词 |
6-Amino-9-β-D-ribofuranosyl-9H-purine-15N 1-Oxide; Adenosine-15N N-Oxide; NSC 128561-15N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate](/img/structure/B1146219.png)


![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)
![1-[6,7,8,9-tetradeuterio-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol](/img/structure/B1146224.png)
![[1'-13C]uridine](/img/structure/B1146227.png)

